Flazo Orange

Description

The exact mass of the compound 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

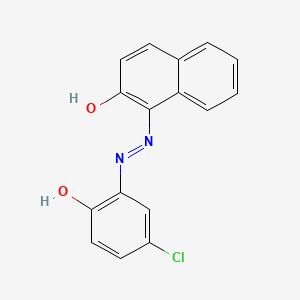

Structure

3D Structure

Properties

IUPAC Name |

1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKOBNMULFASAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205220 | |

| Record name | 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3566-94-7 | |

| Record name | 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flazo Orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Flazo Orange: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Flazo Orange, identified as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol. Due to nomenclature ambiguity with other orange azo dyes, this document clarifies its identity and distinguishes it from similar compounds, such as Sudan Orange G. The guide details its chemical structure, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis is provided. While direct biological studies on this compound are limited, this guide explores the known biological activities and mechanisms of action of structurally related azo-naphthol compounds to provide a basis for future research and drug development endeavors.

Introduction

Azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, represent a large and versatile class of organic compounds. Their extended π-systems are responsible for their vibrant colors, leading to their widespread use as colorants in various industries. Beyond their tinctorial properties, many azo compounds exhibit interesting biological activities, including antimicrobial, antioxidant, and cytotoxic effects, making them of interest to the pharmaceutical and life sciences sectors.

This guide focuses on this compound, a specific monoazo dye. A notable challenge in the study of commercial dyes is the frequent ambiguity in nomenclature. The name "this compound" is most definitively associated with the chemical entity 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol (CAS No. 3566-94-7). It is crucial to distinguish this compound from other orange dyes, such as "Sudan Orange G" (4-(Phenylazo)resorcinol, CAS No. 2051-85-6), with which it can be confused. This guide will focus primarily on the former, while providing comparative data for the latter to aid in clear identification.

Chemical Structure and Identification

The chemical identity of this compound is established by its systematic IUPAC name and CAS registry number.

-

Systematic Name: 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol[1]

-

Common Name: this compound

-

CAS Number: 3566-94-7[1]

-

Molecular Formula: C₁₆H₁₁ClN₂O₂[1]

-

Molecular Weight: 298.72 g/mol [1]

The structure consists of a 2-naphthol moiety linked at the 1-position to a 5-chloro-2-hydroxyphenyl group via an azo bridge.

Physicochemical and Spectroscopic Properties

A summary of the known physicochemical and spectroscopic properties of this compound and the related Sudan Orange G are presented in Tables 1 and 2 for comparative analysis.

Table 1: Physicochemical Properties

| Property | This compound (1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol) | Sudan Orange G (4-(Phenylazo)resorcinol) |

| CAS Number | 3566-94-7[1] | 2051-85-6 |

| Molecular Formula | C₁₆H₁₁ClN₂O₂[1] | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 298.72 g/mol [1] | 214.22 g/mol |

| Appearance | Not specified in available literature | Red-orange powder |

| Melting Point | Not specified in available literature | 143-146 °C |

| Boiling Point | 532.1 °C (Predicted) | 354.35 °C (Predicted) |

| Solubility | Not specified in available literature | Slightly soluble in water and ethanol; Soluble in DMSO and methanol |

| XLogP3 | 4.9[1] | 3.0 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

Table 2: Spectroscopic Data

| Spectrum | This compound (1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol) | Reference |

| FT-IR (cm⁻¹) | ν(C=O): 1596.91, ν(C=C): 1500, ν(C=N): 1490.43, ν(C—Cl): 745.10, ν(C—H): 2921.31 | Data for the tautomeric form |

| ¹H NMR (CDCl₃, δ ppm) | 7.031–8.209 (9H, aromatic), 12.414 (1H, s, OH), 14.38 (1H, s, NH) | Data for the tautomeric form |

| ¹³C NMR (CDCl₃, δ ppm) | 156.86 (C=O), 150.49 (C=N), 109.49–136.92 (aromatic C) | Data for the tautomeric form |

| UV-Vis (λmax) | Not specified in available literature |

Experimental Protocols

Synthesis of 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol

The synthesis of this compound is achieved through a classic diazotization-coupling reaction. The following protocol is based on established methods for preparing similar azo dyes.

Materials:

-

2-Amino-4-chlorophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

β-Naphthol (2-Naphthol)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

Step 1: Diazotization of 2-Amino-4-chlorophenol

-

Dissolve a specific molar equivalent of 2-amino-4-chlorophenol in a solution of concentrated HCl and water.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the amine solution, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt solution.

Step 2: Azo Coupling

-

In a separate beaker, dissolve β-naphthol (1 molar equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold β-naphthol solution with constant stirring.

-

A colored precipitate of 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol will form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.

Step 3: Isolation and Purification

-

Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts.

-

Dry the crude product in a desiccator or a low-temperature oven.

-

Recrystallize the dried product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Antimicrobial Activity of Related Azo-Naphthol Dyes

Several studies have demonstrated the antimicrobial properties of azo dyes derived from naphthols. For instance, various 1-phenylazo-2-naphthol derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism often involves the inhibition of essential enzymes or disruption of the bacterial cell membrane. The presence of a hydroxyl group is often crucial for activity, and substituents on the phenyl ring, such as the chloro group in this compound, can modulate this activity. Metal complexes of these azo dyes have also been shown to possess enhanced antimicrobial effects compared to the free ligands.[2][3]

Cytotoxicity and Anticancer Potential of Related Compounds

The cytotoxicity of azo compounds is a double-edged sword. While some, like Sudan dyes, are recognized as potential carcinogens due to their metabolic cleavage into harmful aromatic amines, others are being investigated for their anticancer properties. Studies on compounds structurally similar to this compound, such as 2-hydroxyphenyl-azo-2'-naphthol (HPAN), have shown that the parent compound can be cytotoxic to cancer cell lines like A549 (lung carcinoma).[4] Interestingly, complexation with metal ions, such as Co(II), has been found to significantly reduce this cytotoxicity.[4] This suggests that the azo-naphthol scaffold could be a template for developing new therapeutic agents, with modifications to tune their activity and toxicity.

Hypothetical Signaling Pathway for Investigation

Given the cytotoxic potential of related compounds, a plausible area of investigation for this compound would be its effect on cell apoptosis pathways. Azo compounds can induce oxidative stress, leading to the activation of intrinsic apoptotic pathways. A hypothetical pathway that could be investigated is depicted below.

Diagram of a Hypothetical Apoptotic Signaling Pathway:

Caption: Hypothetical ROS-mediated apoptotic pathway for this compound.

Conclusion

This compound (1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol) is a distinct chemical entity whose properties and synthesis are characteristic of monoazo dyes. While its primary application has likely been as a colorant, its structural similarity to other biologically active azo-naphthol compounds suggests that it may possess interesting pharmacological properties. This guide provides the foundational chemical and physical data for this compound and outlines a clear protocol for its synthesis. The exploration of the biological activities of related compounds opens avenues for future research into the potential antimicrobial, cytotoxic, and other therapeutic applications of this compound, making it a compound of interest for further investigation by researchers in drug discovery and development. Future studies should focus on elucidating its precise biological mechanism of action and evaluating its toxicological profile.

References

- 1. 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | C16H11ClN2O2 | CID 77111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. A complex of Co(II) with 2-hydroxyphenyl-azo-2'-naphthol (HPAN) is far less cytotoxic than the parent compound on A549-lung carcinoma and peripheral blood mononuclear cells: Reasons for reduction in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Flazo Orange (CAS No. 3566-94-7): A Technical Guide for Researchers

An In-depth Examination of 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol

This technical guide provides a comprehensive overview of Flazo Orange (CAS No. 3566-94-7), an azo dye with potential applications in biological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, synthesis, potential biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound, systematically named 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol, is a synthetic organic compound belonging to the family of azo dyes.[1] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3566-94-7 | [1][2] |

| Molecular Formula | C₁₆H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 298.72 g/mol | [1] |

| IUPAC Name | 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol | [1] |

| Boiling Point (predicted) | 532.1 °C at 760 mmHg | [2] |

| Density (predicted) | 1.37 g/cm³ | [2] |

| Flash Point (predicted) | 275.6 °C | [2] |

| XLogP3 (predicted) | 4.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Note: Some of the physicochemical properties listed are predicted values from computational models.

Synthesis

A general and adaptable protocol for the synthesis of this compound can be derived from established methods for similar azo-naphthol compounds. The synthesis involves a two-step diazotization and coupling reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4-chlorophenol

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

2-Naphthol (β-Naphthol)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve a specific molar equivalent of 2-amino-4-chlorophenol in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for approximately 20-30 minutes to ensure the complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. Maintain the temperature below 10 °C.

-

A colored precipitate of this compound will form.

-

Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.

-

-

Isolation and Purification:

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove any unreacted salts and impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

-

Dry the purified crystals in a desiccator.

-

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the activities of structurally related azo dyes, particularly those containing a naphthol moiety, can provide valuable insights.

Antimicrobial Activity

Azo compounds derived from 2-naphthol have demonstrated notable antimicrobial and antifungal activities. The presence of the azo group (–N=N–) is often associated with these biological effects. It is hypothesized that these compounds may exert their antimicrobial action by interfering with microbial metabolic pathways or by disrupting cell membrane integrity.

Potential Cytotoxicity and Carcinogenicity

A significant concern with azo dyes is their potential for metabolic reduction to aromatic amines, which can be carcinogenic. This biotransformation can occur in the liver and by the intestinal microbiota. The resulting amines can be further metabolized to reactive intermediates that may bind to DNA and other macromolecules, leading to cellular damage and potentially initiating carcinogenesis.

Cellular Signaling Pathways

Exposure to azo dyes can induce oxidative stress in cells. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation. This pathway represents a potential mechanism by which cells may counteract the toxic effects of this compound and its metabolites.

Caption: The Keap1-Nrf2-ARE signaling pathway, a potential cellular response to this compound-induced oxidative stress.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial and/or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

This compound stock solution

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Toxicological and Safety Information

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Exposure: Avoid inhalation of dust and contact with skin and eyes.

-

Metabolism: Be aware of the potential for metabolic cleavage of the azo bond to form aromatic amines, which may be carcinogenic.

-

Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Further toxicological studies are required to fully characterize the safety profile of this compound.

Conclusion

This compound is a synthetic azo dye with a well-defined chemical structure and predictable physicochemical properties. While specific biological and spectral data for this compound are not extensively documented, its structural similarity to other azo-naphthol dyes suggests potential antimicrobial activity and a need for careful toxicological assessment due to the possible metabolic formation of carcinogenic aromatic amines. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activities and potential applications of this compound in a systematic manner. Further research is warranted to fully elucidate its mechanism of action, specific biological targets, and safety profile.

References

Navigating the Spectrum: A Technical Guide to Flazo Orange and the Closely Related Thiazole Orange

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of the fluorescence spectrum and related properties of "Flazo Orange." However, a thorough investigation of scientific literature reveals a significant lack of specific fluorescence data for the compound chemically identified as this compound (CAS 3566-94-7; 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol). The name "this compound" is frequently confounded with the well-characterized fluorescent dye, Thiazole Orange.

Due to this data scarcity for this compound, this guide will focus on providing an in-depth technical profile of Thiazole Orange as a representative and highly relevant orange fluorescent probe. Thiazole Orange is a widely used cyanine dye with a fluorescence quantum yield that is highly sensitive to its environment, making it a powerful tool for nucleic acid detection and other applications. This guide will detail its spectral properties, photophysical parameters, and experimental protocols, adhering to the requested high-level technical specifications for data presentation and visualization.

The Challenge of Characterizing this compound

Initial searches for "this compound" identify it as a multifunctional dye used in biological experiments.[1] Its chemical identity is confirmed as 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol.[1] Despite its commercial availability, there is a notable absence of published data regarding its fluorescence excitation and emission spectra, quantum yield, fluorescence lifetime, and photostability. This information is critical for its effective application in quantitative fluorescence-based assays and imaging.

The name "this compound" appears to be a source of confusion in the field, often being mistaken for Thiazole Orange. This is likely due to their shared color descriptor. Given the lack of empirical data for this compound, the remainder of this guide will focus on the extensively studied Thiazole Orange.

Thiazole Orange: A Detailed Spectroscopic Profile

Thiazole Orange (TO) is an asymmetric cyanine dye renowned for its dramatic fluorescence enhancement upon binding to nucleic acids. In aqueous solution, free Thiazole Orange is very weakly fluorescent due to non-radiative decay pathways involving intramolecular rotation.[1] This property makes it an excellent fluorogenic probe, as its fluorescence "turns on" in the presence of its target.

Spectral and Photophysical Properties

The fluorescence properties of Thiazole Orange are highly dependent on its concentration and binding state. In its free form in water, it has a very low quantum yield. When bound to DNA or RNA, this quantum yield increases significantly.

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | 512 - 514 nm | Bound to DNA | [2][3] |

| Emission Maximum (λem) | 533 nm | Bound to DNA | [2][3] |

| Quantum Yield (Φ) | ~0.0002 | Free in aqueous solution | [1] |

| Fluorescence Lifetime (τ) | ~1 ps | Monomer in water | [1] |

| Concentration-Dependent Emission | 525 nm (monomer), 600 nm (dimer), 650 nm (aggregate), peak at 665 nm at high concentrations | In aqueous solution | [1] |

Experimental Protocol: Nucleic Acid Staining with Thiazole Orange

This protocol provides a general framework for using Thiazole Orange to stain nucleic acids in solution for fluorometric analysis.

Materials:

-

Thiazole Orange stock solution (e.g., 1 mM in DMSO)

-

Nuclease-free water

-

Buffer of choice (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Nucleic acid sample (DNA or RNA)

-

Fluorometer

Procedure:

-

Preparation of Staining Solution: Dilute the Thiazole Orange stock solution in the desired buffer to the final working concentration. A typical starting concentration is 1 µM, but this should be optimized for the specific application.

-

Sample Preparation: Dilute the nucleic acid sample in the same buffer.

-

Staining: Mix the Thiazole Orange staining solution with the nucleic acid sample. The final volume and ratio will depend on the cuvette size and desired final concentrations.

-

Incubation: Incubate the mixture at room temperature for 5-10 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a fluorometer with excitation set to ~512 nm and emission detection at ~533 nm.

-

Controls: Include a blank control (buffer only) and a dye-only control (Thiazole Orange in buffer) to determine background fluorescence.

Visualizing Experimental Workflows with Graphviz

General Workflow for Nucleic Acid Quantification with Thiazole Orange

References

The Photophysical Landscape of Flazo Orange Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazo Orange represents a class of photochromic molecules, specifically azobenzene derivatives, that are gaining significant traction in biomedical research and drug development. Their defining characteristic is the ability to undergo reversible isomerization between two distinct forms—a thermally stable trans isomer and a metastable cis isomer—upon irradiation with light of specific wavelengths. This photoswitching capability allows for precise spatiotemporal control over their biological activity, making them invaluable tools for modulating cellular signaling pathways and developing photopharmacology. This technical guide provides a comprehensive overview of the core photophysical properties of this compound analogues, detailed experimental protocols for their characterization, and insights into their application in modulating cellular functions.

Core Photophysical Properties

The photophysical behavior of this compound analogues is governed by the electronic transitions of the central azo group (-N=N-). The trans and cis isomers possess distinct absorption spectra, which is the foundation of their photoswitchability.

Table 1: Summary of Quantitative Photophysical Data for a Representative this compound Analogue (para-substituted azobenzene)

| Property | trans-Isomer | cis-Isomer | Solvent/Conditions |

| Absorption Maximum (λmax) | ~320-360 nm (strong π-π* transition) | ~440-460 nm (weaker n-π* transition) | Acetonitrile |

| ~440 nm (weak n-π* transition) | ~320-360 nm (strong π-π* transition) | ||

| Molar Extinction Coefficient (ε) | High for π-π* (~10^4 M⁻¹cm⁻¹) | Low for n-π* (~10^2 M⁻¹cm⁻¹) | |

| Fluorescence Emission Maximum | Generally non-fluorescent or weakly fluorescent | Generally non-fluorescent or weakly fluorescent | |

| Photoisomerization Quantum Yield (Φ) | trans to cis: ~0.1 - 0.2 (with UV light) | cis to trans: ~0.4 - 0.6 (with visible light) | Varies with substitution and environment[1] |

| Fluorescence Quantum Yield (Φf) | Very low (<0.01) | Very low (<0.01) | |

| Fluorescence Lifetime (τf) | Typically in the picosecond range | Typically in the picosecond range |

Photoswitching Mechanism

The reversible photoisomerization of this compound analogues is a key feature for their application. The process can be summarized as follows:

Caption: Reversible photoisomerization of a this compound analogue.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound analogues is crucial for their effective application. Below are detailed methodologies for key experiments.

Synthesis of a Representative this compound Analogue

A common method for synthesizing azobenzene derivatives is through the Mills reaction, which involves the condensation of a nitrosobenzene with an aniline derivative.

Caption: General workflow for the synthesis of a this compound analogue.

Protocol:

-

Reaction Setup: Dissolve the substituted nitrosobenzene and aniline in glacial acetic acid.

-

Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and purify it using column chromatography on silica gel.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the absorption maxima of the trans and cis isomers and for monitoring the photoisomerization process.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound analogue in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.

-

Measurement of trans Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer. This will show the characteristic high-energy π-π* band and the low-energy n-π* band of the trans isomer.

-

Photoisomerization to cis: Irradiate the sample with UV light (e.g., 365 nm LED) directly in the spectrophotometer.

-

Measurement of cis Spectrum: Record the absorption spectra at intervals during irradiation until a photostationary state is reached. This will show the growth of the characteristic n-π* band of the cis isomer and the decrease of the π-π* band of the trans isomer.

-

Photoisomerization back to trans: Irradiate the sample with visible light (e.g., 450 nm LED) to observe the reverse isomerization.

Determination of Photoisomerization Quantum Yield

The quantum yield (Φ) represents the efficiency of a photochemical process. For photoswitching, it is the number of molecules isomerized per photon absorbed.

Protocol (Relative Method):

-

Actinometer Selection: Choose a well-characterized chemical actinometer that absorbs in the same spectral region as the this compound analogue (e.g., ferrioxalate for UV, azobenzene for visible).

-

Absorbance Matching: Prepare solutions of the sample and the actinometer with identical absorbance at the irradiation wavelength.

-

Irradiation: Irradiate both the sample and the actinometer solutions under identical conditions (same light source, geometry, and irradiation time).

-

Analysis: Determine the extent of the photoreaction for both the sample (by UV-Vis spectroscopy) and the actinometer (by its specific analytical method).

-

Calculation: The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_actinometer * (ΔA_sample / ΔA_actinometer) * (ε_actinometer / ε_sample) where ΔA is the change in absorbance and ε is the molar extinction coefficient.

Modulation of Signaling Pathways in Drug Development

The ability to control the conformation of this compound analogues with light allows for the modulation of biological processes. When incorporated into a biologically active molecule, the different isomers can exhibit varying affinities for their target, effectively turning the drug "on" or "off" with light.

A common application is the development of photoswitchable enzyme inhibitors or receptor ligands.

Caption: Light-mediated modulation of a biological target by a this compound-containing drug.

This approach has been used to control a variety of signaling pathways, including those involved in ion channel activity, cell proliferation, and apoptosis. The precise spatiotemporal control offered by these photoswitches opens up new avenues for targeted therapies with reduced off-target effects.

Conclusion

This compound analogues and related azobenzene-based photoswitches are powerful tools for researchers in chemistry, biology, and medicine. Their well-defined photophysical properties, coupled with straightforward synthetic accessibility, make them ideal candidates for the development of sophisticated molecular probes and photopharmaceuticals. A thorough understanding of their photochemistry and the application of rigorous characterization protocols are essential for harnessing their full potential in advancing our ability to control biological systems with light.

References

Flazo Orange: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of Flazo Orange, chemically identified as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol (CAS 3566-94-7). This document is intended for researchers, scientists, and professionals in drug development who utilize azo dyes in their work. It compiles available data on the physicochemical properties of this compound, outlines detailed experimental protocols for its solubility and stability assessment, and explores its interaction with relevant biological signaling pathways. All quantitative data is presented in clear, tabular formats for ease of comparison, and complex biological and experimental workflows are visualized using diagrams in the DOT language.

Introduction

This compound is an azo dye characterized by the molecular formula C₁₆H₁₁ClN₂O₂. Azo dyes are a significant class of organic compounds used in various industries, including textiles, printing, and biomedical research. Their utility is largely dictated by their physicochemical properties, particularly their solubility in various media and their stability under different environmental conditions. Understanding these parameters is critical for application development, formulation, and ensuring toxicological safety. This guide aims to provide a comprehensive technical resource on the solubility and stability of this compound.

Physicochemical Properties

Chemical Structure

-

IUPAC Name: 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol[1]

-

Synonyms: this compound, 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol[1]

-

CAS Number: 3566-94-7[1]

-

Molecular Formula: C₁₆H₁₁ClN₂O₂[1]

-

Molecular Weight: 298.73 g/mol

Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Notes |

| Water | Poorly soluble | The hydrophobic nature of the naphthol and chlorophenyl rings dominates. |

| Ethanol | Slightly soluble | The hydroxyl groups can interact with the alcohol. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving the compound. |

| Dimethylformamide (DMF) | Soluble | A common solvent for azo dyes. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile solvent for a wide range of organic compounds. |

Note: The data in this table is predictive and should be confirmed by experimental analysis.

Stability Profile

Azo dyes are generally known for their relative stability to light and chemical degradation, which is essential for their function as colorants. However, they can be susceptible to degradation under specific conditions, such as strong reducing or oxidizing environments, extreme pH, and prolonged UV exposure. Under anaerobic conditions, the azo bond can be cleaved by microbial azoreductases.

Table 2: Factors Affecting the Stability of this compound

| Condition | Effect on Stability |

| pH | Stable in neutral and slightly acidic/alkaline conditions. Potential for degradation at extreme pH values. |

| Temperature | Generally stable at ambient temperatures. Decomposition may occur at elevated temperatures. |

| Light (Photostability) | Azo dyes can undergo photo-isomerization (trans-cis) or photodegradation upon prolonged exposure to UV light. |

| Oxidizing/Reducing Agents | The azo bond is susceptible to cleavage by strong reducing agents. |

| Microbial Degradation | Can be degraded by microbial azoreductases under anaerobic conditions. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard methodologies for poorly soluble compounds and azo dyes.

Protocol for Determining Quantitative Solubility

This protocol is adapted from standard methods for determining the solubility of poorly soluble dyes.[2][3][4]

Objective: To determine the quantitative solubility of this compound in various solvents (e.g., water, ethanol, DMSO) at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, absolute ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of each solvent in separate sealed vials.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted supernatant samples into the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature (e.g., in mg/mL or mol/L).

-

Workflow for Solubility Determination

Caption: Workflow for determining the quantitative solubility of this compound.

Protocol for Stability Testing (Forced Degradation Study)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6][7][8]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) to identify potential degradation products and degradation pathways.

Materials:

-

This compound (solid)

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Deionized water

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Acidic and Basic Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

-

Keep a control sample in deionized water.

-

Store the samples at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 24 hours), taking samples at various time points.

-

Neutralize the acidic and basic samples before HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the sample at room temperature for a specified period, taking samples at various time points.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C) for a specified period.

-

Dissolve the heat-treated solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Keep control samples protected from light.

-

-

HPLC Analysis:

-

Analyze all stressed and control samples by HPLC-PDA/MS.

-

Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

-

The PDA detector can help in assessing peak purity and identifying chromophoric changes.

-

The MS detector can be used to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Characterize the major degradation products.

-

Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation stability study of this compound.

Interaction with Signaling Pathways

Exposure to azo dyes can induce cellular stress responses. One of the key pathways involved in the defense against oxidative and electrophilic stress is the Keap1-Nrf2 signaling pathway.[9][10][11][12][13][14][15][16]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, such as reactive oxygen species that can be generated during the metabolism of azo dyes, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and other proteins involved in detoxification and cellular defense.

Keap1-Nrf2 Signaling Pathway

References

- 1. 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | C16H11ClN2O2 | CID 77111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. snscourseware.org [snscourseware.org]

- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Synthesis of Flazo Orange: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazo Orange, chemically known as 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol, is an azo dye with potential applications in various research and development sectors. This document provides a detailed technical guide on its synthesis, including the underlying chemical pathway, a comprehensive experimental protocol, and key characterization data. The synthesis involves a two-step diazotization and azo coupling reaction. This guide is intended for professionals in chemistry and drug development, offering a foundational understanding of the synthesis and properties of this compound.

Introduction

Azo compounds are a significant class of organic molecules characterized by the presence of a diazene functional group (R-N=N-R'), where R and R' are typically aryl groups. These compounds are known for their vibrant colors and are widely used as dyes and pigments. The synthesis of azo dyes is a well-established process, generally involving the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine. This compound is synthesized via the diazotization of 2-amino-4-chlorophenol and subsequent azo coupling with 2-naphthol (β-naphthol)[1].

Synthesis Pathway

The synthesis of this compound proceeds through a two-step mechanism:

-

Diazotization of 2-amino-4-chlorophenol: 2-amino-4-chlorophenol is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary amino group into a diazonium salt, forming 5-chloro-2-hydroxybenzenediazonium chloride.

-

Azo Coupling: The freshly prepared diazonium salt is then coupled with 2-naphthol, which is dissolved in an alkaline solution (e.g., sodium hydroxide). The electron-rich 2-naphthol acts as a coupling agent, and the electrophilic diazonium salt attacks the C1 position of the naphthol ring, leading to the formation of the azo dye, 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol (this compound).

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on the procedure described for similar azo dyes[1].

Materials and Reagents

-

2-amino-4-chlorophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

2-Naphthol (β-Naphthol)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Ethanol (for recrystallization)

Step-by-Step Procedure

Part 1: Diazotization of 2-amino-4-chlorophenol

-

In a 250 mL beaker, dissolve a specific molar equivalent of 2-amino-4-chlorophenol in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution while maintaining the temperature strictly between 0 and 5 °C.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The presence of excess nitrous acid can be confirmed using starch-iodide paper.

Part 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous and continuous stirring.

-

A colored precipitate of this compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

-

Filter the precipitated this compound using a Buchner funnel under vacuum.

-

Wash the crude product with cold distilled water to remove any unreacted salts and impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

Characterization and Data

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₁ClN₂O₂ |

| Molecular Weight | 298.73 g/mol |

| Appearance | Colored solid |

| Melting Point | Not specified in the search results |

| Solubility | Soluble in organic solvents |

Spectroscopic Data

The following data is based on the characterization of 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol[1].

| Technique | Key Data |

| Elemental Analysis | Calculated for C₁₆H₁₁N₂OCl: C 64.33%, N 9.38%, H 3.71%. Found: C 64.41%, N 8.45%, H 3.70%[1]. |

| FT-IR (KBr, cm⁻¹) | ν(C=O): 1596.91, ν(C=C): 1500, ν(C=N): 1490.43, ν(C—Cl): 745.10, ν(C—C): 1400, ν(C—H): 2921.31[1]. |

| ¹H NMR (CDCl₃, δ ppm) | 7.031–8.209 (9H, aromatic group protons), 12.414 (singlet, 1H, OH phenol) and 14.38 (singlet, 1H, N—H⋯O)[1]. |

| ¹³C NMR (CDCl₃, δ ppm) | 156.86 (C=O), 150.49 (C=N), (109.49–136.92) (C—H)[1]. |

Safety Precautions

-

Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium salts are unstable and can be explosive when dry. They should always be kept in solution and at low temperatures.

-

The reactions should be carried out in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

The synthesis of this compound is a straightforward and well-documented example of a diazotization and azo coupling reaction. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can reliably synthesize this compound for further investigation and application in various fields of chemical and biomedical research. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product.

References

Flazo Orange: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazo Orange, chemically identified as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol, is a synthetic azo dye. This document provides a detailed overview of its chemical properties, a plausible synthesis protocol, available analytical data, and a general experimental procedure for its application as a biological stain. While the "discovery" of this compound is not documented as a singular event, its existence is rooted in the broader history of azo dye chemistry. This guide consolidates available technical information to support its potential application in research and development.

Chemical and Physical Properties

This compound is an organic compound characterized by an azo group (-N=N-) linking a substituted chlorophenol and a naphthol moiety. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-[(E)-(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol | [1] |

| Synonyms | This compound, 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | [1][2] |

| CAS Number | 3566-94-7 | [1][2] |

| Molecular Formula | C₁₆H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 298.72 g/mol | [1][2] |

| Appearance | Red precipitate (based on synthesis of similar compounds) | [3] |

| Boiling Point | 532.1 °C at 760 mmHg | [2] |

| Flash Point | 275.6 °C | [2] |

| Density | 1.37 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Protocol

The synthesis of this compound follows a classic two-step process for azo dyes: diazotization of an aromatic amine followed by an azo coupling reaction with a coupling agent. A detailed experimental protocol for a closely related tautomer, (E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one, is available and can be adapted for the synthesis of this compound.[3]

Materials and Reagents

-

2-Amino-4-chlorophenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Naphthol (β-naphthol)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice

Experimental Procedure

Step 1: Diazotization of 2-Amino-4-chlorophenol

-

Dissolve 2-amino-4-chlorophenol in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0-5°C.

-

Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling with 2-Naphthol

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with constant stirring, while maintaining the temperature at 0-5°C.

-

A red precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for approximately one hour to ensure complete coupling.

-

Filter the resulting precipitate, wash it thoroughly with cold water, and then recrystallize from hot ethanol to obtain the purified this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Data

Spectroscopic data for a tautomer of this compound, (E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one, has been reported and is presented here as a reference.[3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1596.91 | C=O stretch |

| 1500 | C=C stretch |

| 1490.43 | C=N stretch |

| 745.10 | C-Cl stretch |

| 2921.31 | C-H stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, δ ppm): 7.031–8.209 (m, 9H, aromatic protons), 12.414 (s, 1H, OH phenol), 14.38 (s, 1H, N-H).[3]

-

¹³C NMR (CDCl₃, δ ppm): 156.86 (C=O), 150.49 (C=N), 109.49–136.92 (aromatic C-H).[3]

Experimental Protocol: General Staining with Azo Dyes

While a specific protocol for this compound is not widely published, a general procedure for using azo dyes for biological staining can be adapted. Optimization of concentrations and incubation times will be necessary for specific applications.

Reagent Preparation

-

Staining Solution: Prepare a 0.1% to 1% (w/v) solution of this compound in a suitable solvent (e.g., ethanol or distilled water, potentially with adjustments to pH).

-

Differentiating Solution: An acidic or basic solution, depending on the desired staining characteristics.

-

Counterstain (optional): A contrasting stain such as hematoxylin.

Staining Procedure for Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through graded ethanol solutions (100%, 95%, 70%), 3 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the this compound staining solution for 5-15 minutes.

-

-

Differentiation:

-

Briefly dip the slides in the differentiating solution to remove excess stain.

-

-

Counterstaining (optional):

-

Apply a counterstain according to standard protocols.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol solutions.

-

Clear in xylene.

-

Mount with a suitable mounting medium.

-

Staining Workflow Diagram

Caption: General workflow for biological tissue staining.

Conclusion

This compound is a synthetic azo dye with potential applications in biological staining. This guide provides a foundational understanding of its chemical properties, a detailed synthesis method based on established azo dye chemistry, and a general protocol for its use. Further research is warranted to explore its specific staining characteristics and potential applications in various fields of life sciences. Researchers and professionals in drug development may find this compound useful as a tool for histological and cytological studies.

References

- 1. 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | C16H11ClN2O2 | CID 77111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of Flazo Orange staining

An In-Depth Technical Guide to Fluorescent Orange Nucleic Acid Stains for Researchers, Scientists, and Drug Development Professionals

A Note on "Flazo Orange"

Given the detailed requirements of this guide, it is likely that the query refers to well-established fluorescent orange dyes used for nucleic acid analysis. Therefore, this guide will focus on the principles, protocols, and applications of two prominent orange-emitting fluorescent stains: Thiazole Orange and Acridine Orange .

Thiazole Orange (TO): A 'Light-Up' Nucleic Acid Stain

Thiazole Orange is an asymmetric cyanine dye renowned for its 'turn-on' fluorescent property, making it an exceptional tool for detecting nucleic acids.[3]

Core Principles of Thiazole Orange Staining

The fluorescence of Thiazole Orange is highly dependent on its molecular environment. In solution, the molecule is in a non-planar conformation, and upon excitation, it rapidly loses energy through non-radiative pathways, resulting in very low fluorescence (a quantum yield of about 0.0002).[3] When Thiazole Orange binds to nucleic acids, primarily through intercalation between base pairs, its structure becomes more rigid and planar. This restriction of intramolecular motion inhibits non-radiative decay, leading to a dramatic increase in fluorescence quantum yield (up to 0.4 when bound to certain nucleic acids), a phenomenon often referred to as 'light-up' fluorescence.[4][5] This property provides a high signal-to-noise ratio, as the background fluorescence from unbound dye is minimal.

Quantitative Data for Thiazole Orange

The following table summarizes the key quantitative properties of Thiazole Orange.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~510-512 nm (bound to DNA) | Can also be excited by UV light and blue light (~470-488 nm).[6] |

| Emission Maximum (λem) | ~527-533 nm (bound to DNA) | |

| Quantum Yield (Φ) | ~0.0002 (free in solution) | [3] |

| ~0.1 - 0.4 (bound to nucleic acids) | The exact quantum yield depends on the type of nucleic acid.[4][5] | |

| Fluorescence Lifetime (τ) | ~1-5 ps (monomer in solution) | [3] |

| Increases significantly upon binding to nucleic acids. |

Experimental Protocol: Staining of Yeast Cells with Thiazole Orange

This protocol is adapted for staining yeast cells to be analyzed by microscopy or flow cytometry.

Materials:

-

Yeast cell culture

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Thiazole Orange (10 mM in DMSO stock solution)

-

Anhydrous DMSO

-

4% Paraformaldehyde (optional, for fixation)

Procedure:

-

Culture yeast cells in the appropriate growth medium.

-

Pellet the cells by centrifugation and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of a protein- and amine-free buffer like PBS or HBSS.

-

Prepare a 100X working solution of Thiazole Orange by diluting the 10 mM stock solution 1:10 in anhydrous DMSO.

-

Add 1 µL of the 100X Thiazole Orange working solution to the 100 µL cell suspension and mix well immediately.

-

Incubate for 30 minutes at room temperature, protected from light, with gentle rocking.

-

Wash the cells by centrifuging briefly, removing the supernatant, and resuspending in 100 µL of PBS or HBSS.

-

(Optional) Fix the cells with 4% paraformaldehyde.

-

Analyze the stained cells using a fluorescence microscope with a FITC filter set or a flow cytometer.

Experimental Workflow for Thiazole Orange Staining

Acridine Orange (AO): A Metachromatic Dye for Differential Staining

Acridine Orange is a versatile, cell-permeable fluorescent dye that differentially stains double-stranded and single-stranded nucleic acids, making it invaluable for cell cycle analysis, apoptosis studies, and identifying microorganisms.[7][8]

Core Principles of Acridine Orange Staining

Acridine Orange is a metachromatic dye, meaning it can emit different colors of light depending on how it binds to its target.[9] When it intercalates into double-stranded DNA (dsDNA), it exists as a monomer and emits green fluorescence.[7][10] However, when it binds to single-stranded nucleic acids (ssDNA or RNA), it forms aggregates that emit red or orange fluorescence.[7][10] This differential staining allows for the simultaneous visualization and quantification of DNA and RNA within cells.[11] Because apoptotic cells contain more denatured, single-stranded DNA, they exhibit increased red fluorescence when stained with Acridine Orange.[12]

Quantitative Data for Acridine Orange

The following table summarizes the key quantitative properties of Acridine Orange.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~500-502 nm (bound to dsDNA) | [7][8] |

| ~460 nm (bound to ssDNA/RNA) | [7][8] | |

| Emission Maximum (λem) | ~525-526 nm (Green, bound to dsDNA) | [7][13] |

| ~650 nm (Red, bound to ssDNA/RNA) | [7][13] | |

| Quantum Yield (Φ) | 0.2 (in basic ethanol) | [14] |

| Varies with binding state and P/D ratio.[15] |

Experimental Protocol: Acridine Orange Staining for Cell Cycle Analysis by Flow Cytometry

This protocol is designed for analyzing the cell cycle status of a cell population.

Materials:

-

Cell suspension (10^5 - 10^6 cells in 100 µL media)

-

Citrate Phosphate Buffers (pH 3.0 and pH 3.8)

-

Stock Buffer #1 (0.1% Triton X-100, 0.2M sucrose, 10^-4M EDTA in pH 3.0 buffer)

-

Stock Buffer #2 (0.1M NaCl in pH 3.8 buffer)

-

Acridine Orange stock solution (2 mg/mL in dH2O)

-

Acridine Orange staining solution (freshly prepared)

Procedure:

-

Prepare Buffers and Staining Solution:

-

Cell Staining:

-

To 10^5 - 10^6 cells in 100 µL of media, add 0.5 mL of Stock Buffer #1.

-

Incubate for 1 minute at room temperature.

-

Add 0.5 mL of the freshly prepared AO staining solution.

-

-

Analysis:

-

Immediately analyze the cell suspension by flow cytometry.

-

Use an excitation wavelength of 488 nm.

-

Collect green fluorescence data (for DNA) and red fluorescence data (for RNA).

-

Signaling Pathway Visualization: Apoptosis Detection

Nucleic acid stains like Acridine Orange are often used to monitor cellular processes like apoptosis, which involves DNA fragmentation and changes in membrane permeability. A simplified representation of this application is shown below.

References

- 1. This compound | 3566-94-7 [amp.chemicalbook.com]

- 2. This compound | 3566-94-7 [chemicalbook.com]

- 3. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Acridine orange - Wikipedia [en.wikipedia.org]

- 9. biotium.com [biotium.com]

- 10. Acridine Orange | AAT Bioquest [aatbio.com]

- 11. The 5 Fundamental Methods For Imaging Nucleic Acids - ExpertCytometry [expertcytometry.com]

- 12. scribd.com [scribd.com]

- 13. blog-nanoentek.com [blog-nanoentek.com]

- 14. omlc.org [omlc.org]

- 15. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

Flazo Orange: An Obscure Dye with Limited Application in Cellular Visualization

Despite a comprehensive search for the dye Flazo Orange and its chemical identifier 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol (CAS 3566-94-7), there is a significant lack of scientific literature detailing its use for cellular structure visualization. While identified as a chemical entity, its application as a fluorescent probe or stain in biological imaging is not documented in readily available scientific databases or supplier information. This scarcity of data prevents the creation of an in-depth technical guide, as requested.

Initial investigations into "this compound" revealed a potential for confusion with other similarly named and more commonly used fluorescent dyes, such as Thiazole Orange, FerroOrange, and pHrodo Orange. These compounds have well-documented applications, protocols, and data related to cellular imaging. However, this compound itself remains an enigma in this context.

Further targeted searches using the specific chemical name and CAS number for this compound yielded basic chemical and physical properties but no substantive information regarding its use in microscopy, cellular staining protocols, or any associated signaling pathways. The available information is limited to chemical supplier listings and general classifications as a dye, without specific details on its biological applications.

Consequently, the core requirements for a technical guide—quantitative data for comparison, detailed experimental methodologies, and signaling pathway diagrams—cannot be fulfilled due to the absence of foundational research and published data for this compound in the field of cellular biology.

It is plausible that "this compound" is a trade name for a product with limited market presence or a compound that has not been widely adopted by the research community for cellular imaging purposes. Researchers, scientists, and drug development professionals seeking to visualize cellular structures are advised to consider well-established fluorescent probes with extensive supporting documentation and a proven track record in the scientific literature.

For professionals in the field, the following is a list of commonly used orange-emitting fluorescent dyes with extensive documentation:

-

Thiazole Orange: Used for staining nucleic acids (DNA and RNA).

-

FerroOrange: A probe for detecting intracellular ferrous iron (Fe2+), often used in studies of ferroptosis.

-

pHrodo Orange: A pH-sensitive dye used to label cells for phagocytosis studies.

-

MitoTracker Orange: Used for staining mitochondria in live cells.

-

Acridine Orange: A versatile dye that can stain DNA and RNA differently based on its concentration and binding state.

Due to the lack of available information, no quantitative data tables, experimental protocols, or signaling pathway diagrams for this compound can be provided.

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with Orange Fluorescent Probes

Note to the user: A specific protocol for a reagent named "Flazo Orange" was not found in the performed search of scientific literature. The following application notes and protocols are based on a well-characterized and widely used orange fluorescent probe, Acridine Orange, which is suitable for a variety of live-cell imaging applications. This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Acridine Orange: A Metachromatic Probe for Live-Cell Analysis

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that exhibits metachromatic properties, meaning its fluorescence emission spectrum changes depending on its concentration and environment.[1][2][3][4] This characteristic makes it a powerful tool for investigating cellular health, and acidic organelles, and for assessing the effects of various perturbations, including drug candidates.[1][2][3]

In live cells, AO emits green fluorescence when it intercalates into double-stranded DNA and associates with RNA as a monomer.[1][4] At higher concentrations or within acidic compartments such as lysosomes and autophagosomes, AO aggregates and emits red-orange fluorescence.[1][4] This dual fluorescence allows for the simultaneous visualization of the nucleus and cytoplasm, as well as acidic vesicles, providing a multiparametric readout of cellular state.[4]

Applications in Research and Drug Development

-

Cell Health and Viability Assessment: Changes in the ratio of green to red-orange fluorescence can indicate alterations in cellular pH and membrane integrity, providing insights into overall cell health and cytotoxicity.

-

High-Content Screening (HCS): The multiparametric data obtained from AO staining is well-suited for image-based high-content analysis to profile cellular responses to small molecules, nanoparticles, or other perturbations.[1][2][3]

-

Toxicology and Drug-Induced Injury: AO-based assays can be used to assess dose-response relationships and create phenotypic profiles to cluster drugs that may cause cellular injury, such as drug-induced liver injury (DILI).[1][2][3]

-

Autophagy and Lysosomal Studies: The accumulation of AO in acidic organelles makes it a useful tool for studying the dynamics of lysosomes and the process of autophagy.

Quantitative Data

The photophysical properties of Acridine Orange are summarized in the table below. These values are approximate and can be influenced by the cellular environment.

| Property | Value | Reference |

| Excitation Maximum (bound to DNA) | ~502 nm | |

| Emission Maximum (bound to DNA) | ~525 nm (Green) | [1] |

| Excitation Maximum (aggregated) | ~460 nm | |

| Emission Maximum (aggregated) | ~650 nm (Red-Orange) | [1] |

| Quantum Yield | Varies with environment | |

| Molar Extinction Coefficient | Varies with environment |

Experimental Protocols

General Live-Cell Staining and Imaging with Acridine Orange

This protocol provides a general procedure for staining live cells with Acridine Orange for fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Acridine Orange hydrochloride (powder or stock solution)

-

Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)[5]

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips suitable for imaging

-

Fluorescence microscope with appropriate filter sets for green and red fluorescence

Protocol:

-

Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Acridine Orange in DMSO or ethanol. Store protected from light at -20°C.

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Prepare Staining Solution: On the day of the experiment, dilute the Acridine Orange stock solution to a final working concentration of 1-5 µg/mL in pre-warmed, serum-free live-cell imaging medium. The optimal concentration should be determined empirically for each cell type and application.

-

Cell Staining: a. Remove the cell culture medium. b. Wash the cells once with pre-warmed PBS. c. Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove excess dye and reduce background fluorescence.[5]

-